FM-479

Description

Propriétés

Formule moléculaire |

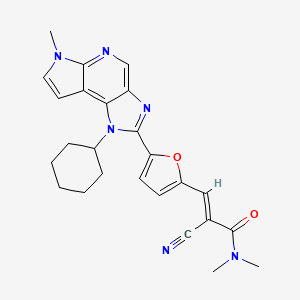

C25H26N6O2 |

|---|---|

Poids moléculaire |

442.5 g/mol |

Nom IUPAC |

(E)-2-cyano-3-[5-(3-cyclohexyl-10-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide |

InChI |

InChI=1S/C25H26N6O2/c1-29(2)25(32)16(14-26)13-18-9-10-21(33-18)24-28-20-15-27-23-19(11-12-30(23)3)22(20)31(24)17-7-5-4-6-8-17/h9-13,15,17H,4-8H2,1-3H3/b16-13+ |

Clé InChI |

RPIGHLXKDWUGDT-DTQAZKPQSA-N |

SMILES isomérique |

CN1C=CC2=C3C(=CN=C21)N=C(N3C4CCCCC4)C5=CC=C(O5)/C=C(\C#N)/C(=O)N(C)C |

SMILES canonique |

CN1C=CC2=C3C(=CN=C21)N=C(N3C4CCCCC4)C5=CC=C(O5)C=C(C#N)C(=O)N(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Preparation of 2,3-Diamino-4-Cyanopyridine (Intermediate A3)

The synthesis begins with the reduction of 2-amino-3-nitro-4-cyanopyridine (A2) using a palladium-on-carbon (Pd/C) catalyst under hydrogen atmosphere in methanol. This step proceeds at 20–60°C for 2–12 hours, achieving near-quantitative yields (99.2%).

Reaction Conditions:

Cyclization to 3H-Imidazo[4,5-B]Pyridine-7-Cyanide (Intermediate A4)

Intermediate A3 undergoes cyclization with aldehydes (e.g., cyclohexanecarboxaldehyde) in the presence of sodium metabisulfite (Na₂S₂O₅) and dimethylformamide (DMF). The reaction is heated to 80–180°C for 6–12 hours, yielding 66.3–81.2% of the imidazo[4,5-b]pyridine core.

Key Variables:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 80–180°C | 120°C |

| Reaction Time | 6–12 hours | 8 hours |

| Yield | 66.3–81.2% | 75.4% |

Functionalization with Cyclohexyl and Methyl Groups

Alkylation of the Imidazo Nitrogen

The imidazo nitrogen at position 1 is alkylated using cyclohexyl bromide under basic conditions. Potassium carbonate (K₂CO₃) in DMF facilitates the substitution at 80°C for 4–6 hours, yielding 70–85% of the cyclohexyl-substituted intermediate.

Side Reaction Mitigation:

Methylation at Position 6

A selective methylation at position 6 is achieved using methyl iodide and sodium hydride (NaH) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature over 2 hours, yielding 88–92% of the 6-methyl derivative.

Analytical Confirmation:

Introduction of the Furan-Acrylamide Side Chain

Suzuki-Miyaura Coupling for Furan Attachment

A palladium-catalyzed coupling reaction links 5-bromofuran-2-carbaldehyde to the heterocyclic core. Conditions include:

Knoevenagel Condensation for Acrylamide Formation

The furan-aldehyde intermediate undergoes condensation with N,N-dimethylcyanoacetamide in the presence of piperidine as a base. The reaction is conducted in ethanol at reflux (78°C) for 6 hours, yielding the (E)-configured acrylamide with 82–90% efficiency.

Stereochemical Control:

Analytical Characterization of the Final Product

Spectroscopic Data

Chromatographic Purity

Optimization Strategies and Challenges

Solvent Effects on Cyclization

DMF outperforms alternative solvents (e.g., toluene, DMSO) in the cyclization step due to its high polarity and ability to stabilize intermediates.

Analyse Des Réactions Chimiques

FM-479, being a structural analog of FM-381, does not exhibit significant reactivity under standard conditions. It is primarily used as a negative control in biochemical assays, meaning it does not undergo typical chemical reactions such as oxidation, reduction, or substitution in these contexts . The compound is stable under normal laboratory conditions and does not form major products through common chemical reactions.

Applications De Recherche Scientifique

FM-479 is primarily used in scientific research as a negative control for FM-381. This means it is used to validate the specificity and efficacy of FM-381 in inhibiting JAK3. By comparing the effects of FM-381 and this compound, researchers can confirm that the observed biological effects are due to the specific inhibition of JAK3 by FM-381 and not due to off-target effects . This compound is used in various fields, including:

Chemistry: To study the specificity of kinase inhibitors.

Biology: To investigate the role of JAK3 in cellular processes.

Medicine: To develop targeted therapies for diseases involving JAK3 dysregulation.

Industry: As a reference compound in the development of new kinase inhibitors.

Mécanisme D'action

FM-479 does not exhibit any inhibitory activity against JAK3 or other kinases. It serves as a negative control, meaning it does not interact with the molecular targets or pathways involved in JAK3 inhibition. This lack of activity makes it an ideal reference compound to validate the specificity of FM-381 .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its fused imidazo-pyrrolo-pyridine core, which distinguishes it from related heterocycles. Below is a comparative analysis with structurally analogous compounds from the evidence:

Spectral and Physical Properties

- IR Spectroscopy: The target compound’s cyano group is expected to absorb near ~2200 cm⁻¹, aligning with compounds 11a (2219 cm⁻¹) and 11b (2209 cm⁻¹) .

- NMR : The cyclohexyl group in the target compound would exhibit distinct upfield proton shifts (e.g., δ 1.0–2.5 ppm for CH2 and CH groups), contrasting with aromatic protons in 11a (δ 7.29–7.94 ppm) .

- Thermal Stability : The target compound’s melting point is likely higher than 11b (213–215°C) due to increased rigidity from the fused core .

Limitations and Challenges

- The target compound’s synthetic complexity may result in lower yields (<60%) compared to simpler analogs like 11a (68%) .

- Solubility issues could arise from the hydrophobic cyclohexyl group, necessitating formulation optimization.

Research Findings and Data Tables

Table 1: Comparative Spectral Data

Table 2: Bioactivity Potential

Activité Biologique

The compound 2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide (CAS RN: 2226521-65-7) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocycles and functional groups that contribute to its biological activity. The presence of a cyano group and a dimethylacrylamide moiety suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. Below is a summary of its notable activities:

Anticancer Activity

- Mechanism of Action : The compound is believed to interfere with cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

- Cell Lines Tested : Studies have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- IC50 Values : Preliminary data suggest IC50 values in the low micromolar range for several cell lines, indicating significant potency.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 0.46 | Apoptosis induction |

| A549 | 26 | Cell cycle arrest |

| HepG2 | 0.74 | Apoptosis induction |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Target Enzymes : It shows potential inhibition of COX-2 and other inflammatory mediators.

- In Vivo Studies : Animal models have demonstrated reduced inflammation markers upon administration of the compound.

Case Studies

-

Study on MCF7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability at concentrations above 0.5 µM, with associated changes in apoptosis-related protein expression.

"The compound prompted a dose-dependent increase in apoptotic cells as evidenced by flow cytometry analysis" .

-

In Vivo Anti-inflammatory Study : In a rodent model of induced inflammation, administration of the compound resulted in a marked decrease in paw edema compared to controls.

"These findings suggest that the compound effectively mitigates inflammatory responses through modulation of cytokine profiles" .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : Rapid absorption was noted in preliminary studies.

- Metabolism : Metabolic pathways are yet to be fully elucidated; however, initial findings suggest liver metabolism.

- Toxicity Profile : Early toxicity assessments indicate a favorable profile with no severe adverse effects at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide, and how can structural purity be validated?

- Methodology : Use one-pot multi-step reactions with reflux conditions (e.g., acetic anhydride/acetic acid solvent systems) and catalytic sodium acetate to promote cyclization, as demonstrated in similar imidazo-pyrrolo-pyridine syntheses . Validate purity via:

- 1H/13C NMR : Assign peaks using coupling constants and chemical shifts (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, furan protons at δ 6.5–7.5 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm deviation from theoretical mass .

- IR Spectroscopy : Identify key functional groups (e.g., cyano stretch ~2220 cm⁻¹, acrylamide C=O ~1650 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound, given its complex heterocyclic structure?

- Methodology : Employ gradient crystallization using mixed solvents (e.g., DMF/water or ethanol/water) to isolate intermediates. For final purification, use column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1), monitoring fractions via TLC .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by:

- Dissolving the compound in buffered solutions (pH 1–12) and analyzing degradation via HPLC at 25°C, 40°C, and 60°C over 14 days.

- Monitoring changes in UV-Vis absorbance (λmax ~270–300 nm for imidazo-pyrrolo-pyridine cores) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of reactions involving the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core during derivatization?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map transition states and electron density distributions. Compare with experimental data (e.g., NOESY NMR to confirm substituent orientation) . For example, the cyclohexyl group’s steric bulk may direct electrophilic substitution to the furan-2-yl position .

Q. How can computational modeling predict the compound’s binding affinity to kinase targets (e.g., JAK2 or CDK inhibitors)?

- Methodology : Use molecular docking (AutoDock Vina) with crystal structures from the PDB (e.g., 04L for imidazo-pyridine scaffolds). Focus on hydrogen bonding (acrylamide carbonyl with kinase hinge regions) and hydrophobic interactions (cyclohexyl group in pocket subdomains) . Validate via SPR or ITC assays .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- For overlapping NMR signals, use 2D techniques (HSQC, HMBC) to correlate protons and carbons. For example, distinguish furan C-H couplings from imidazole protons via long-range correlations .

- Cross-validate HRMS with isotopic pattern analysis to rule out adducts or impurities .

Q. How can researchers design in vitro assays to evaluate the compound’s inhibition of pro-inflammatory cytokines?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.